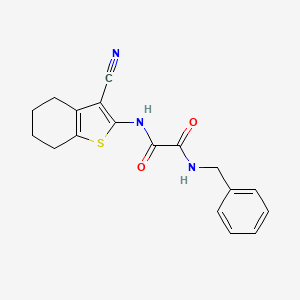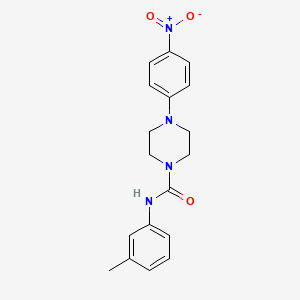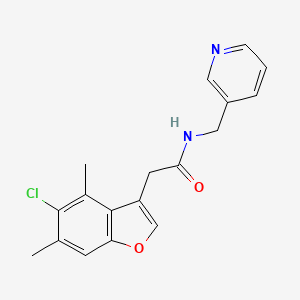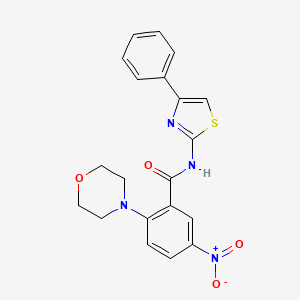![molecular formula C20H22N2O3 B4392713 phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)
phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate
Descripción general
Descripción
Phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of positive allosteric modulators (PAMs) that selectively target the metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability.
Mecanismo De Acción
Phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate acts as a positive allosteric modulator of the mGluR4 receptor, which means that it enhances the receptor's response to the natural ligand glutamate. The mGluR4 receptor is predominantly expressed in the presynaptic terminals of neurons and plays a crucial role in the regulation of neurotransmitter release. When activated by glutamate, the receptor inhibits the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce motor deficits in animal models of Parkinson's disease, enhance cognitive function in animal models of Alzheimer's disease, and reduce anxiety and depression-like behavior in animal models of stress and depression. These effects are thought to be mediated by the selective enhancement of mGluR4 activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the mGluR4 receptor, which allows for the selective modulation of this receptor without affecting other receptors in the brain. This selectivity makes this compound a valuable tool for studying the physiological functions of the mGluR4 receptor. However, one of the limitations of this compound is its low potency, which requires high concentrations of the compound to achieve significant effects. This limitation can make it difficult to use this compound in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate. One area of research is the development of more potent and selective PAMs that target the mGluR4 receptor. These compounds could be used to study the physiological functions of the receptor in more detail and could also have potential therapeutic applications. Another area of research is the investigation of the role of the mGluR4 receptor in various neurological disorders. This could lead to the development of new treatments for these disorders based on the selective modulation of the receptor. Additionally, the potential use of this compound as a tool for studying the neurobiology of addiction and substance abuse is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. The compound acts as a positive allosteric modulator of the mGluR4 receptor, which leads to the inhibition of glutamate release and a reduction in neuronal excitability. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, this compound represents a promising tool for studying the physiological functions of the mGluR4 receptor and has potential therapeutic applications in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
Phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, anxiety, and addiction. The compound has been shown to selectively enhance the activity of the mGluR4 receptor, which leads to the inhibition of glutamate release and a reduction in neuronal excitability. This mechanism of action has been implicated in the regulation of various physiological processes such as pain perception, motor coordination, and learning and memory.
Propiedades
IUPAC Name |
phenyl N-[4-(cyclohexylcarbamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-16-7-3-1-4-8-16)15-11-13-17(14-12-15)22-20(24)25-18-9-5-2-6-10-18/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZVPLWJIHVILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4392634.png)
![2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392642.png)
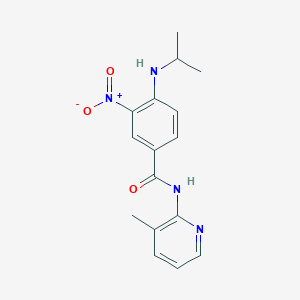
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4392655.png)
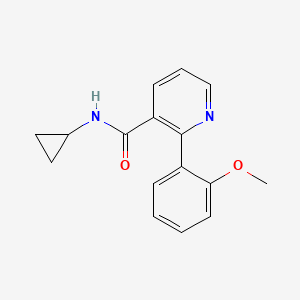
![N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4392676.png)
![2-(4-chlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392682.png)
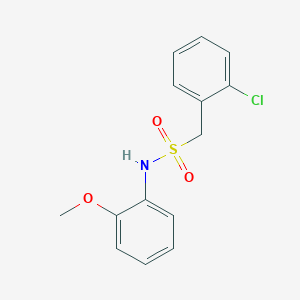
![1-[3-(benzyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4392695.png)
